molecular formula C20H23NO6 B14938504 N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-valine

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-valine

Cat. No.: B14938504
M. Wt: 373.4 g/mol
InChI Key: SGVNJFZPBKZUDH-KRWDZBQOSA-N
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Description

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-valine is a complex organic compound with a unique structure that combines a chromen ring system with an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-valine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the chromen derivative through a series of cyclization and oxidation reactions. This intermediate is then coupled with L-valine using esterification or amidation reactions under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pH ranges to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-valine can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be further oxidized to introduce additional functional groups.

    Reduction: The ketone group in the chromen ring can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen ring may yield carboxylic acids or aldehydes, while reduction of the ketone group would produce alcohols.

Scientific Research Applications

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-valine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-valine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream effects that lead to the desired outcome, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen derivatives and amino acid conjugates. Examples are:

  • N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrochromen-7-yl)oxy]acetyl}-L-alanine
  • N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrochromen-7-yl)oxy]acetyl}-L-leucine

Uniqueness

What sets N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-valine apart is its specific combination of a chromen ring system with L-valine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]butanoic acid

InChI

InChI=1S/C20H23NO6/c1-10(2)17(19(23)24)21-16(22)9-26-15-8-7-13-12-5-4-6-14(12)20(25)27-18(13)11(15)3/h7-8,10,17H,4-6,9H2,1-3H3,(H,21,22)(H,23,24)/t17-/m0/s1

InChI Key

SGVNJFZPBKZUDH-KRWDZBQOSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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